molecular formula C21H17N3O3 B13132657 1-Amino-4-(4-aminoanilino)-2-methoxyanthracene-9,10-dione CAS No. 28949-06-6

1-Amino-4-(4-aminoanilino)-2-methoxyanthracene-9,10-dione

Katalognummer: B13132657
CAS-Nummer: 28949-06-6
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: HURPVHDXFSMTMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes both amino and methoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the reaction of anthracene derivatives with appropriate amines under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups attached, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Amino-4-hydroxyanthracene-9,10-dione
  • 1-Amino-4-methoxyanthracene-9,10-dione
  • 4-Amino-1-hydroxyanthracene-9,10-dione

Uniqueness

1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione is unique due to its combination of amino and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

28949-06-6

Molekularformel

C21H17N3O3

Molekulargewicht

359.4 g/mol

IUPAC-Name

1-amino-4-(4-aminoanilino)-2-methoxyanthracene-9,10-dione

InChI

InChI=1S/C21H17N3O3/c1-27-16-10-15(24-12-8-6-11(22)7-9-12)17-18(19(16)23)21(26)14-5-3-2-4-13(14)20(17)25/h2-10,24H,22-23H2,1H3

InChI-Schlüssel

HURPVHDXFSMTMS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C(=C1)NC3=CC=C(C=C3)N)C(=O)C4=CC=CC=C4C2=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.